N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

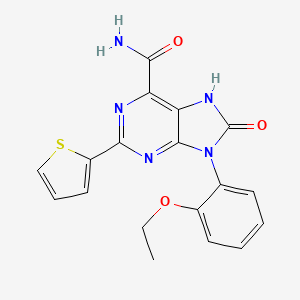

“N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocycle . Heterocycles are organic compounds that contain at least one atom other than carbon in their ring structure, most commonly nitrogen, oxygen, or sulfur .

Synthesis Analysis

While specific synthesis methods for “N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” were not found, similar compounds have been synthesized through various methods. For instance, new hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate .Scientific Research Applications

1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide

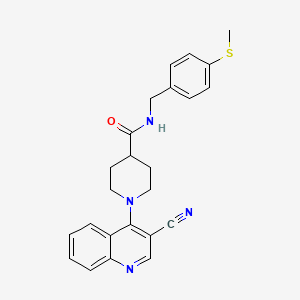

This compound, also known as “N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide,” exhibits diverse properties and has found applications in several fields:

a. Kinase Inhibition: 1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has been investigated as a kinase inhibitor. Specifically, it has shown promise in suppressing RET (rearranged during transfection) kinase activity. RET rearrangements are relevant targets in cancer drug discovery, and selective RET inhibitors gained FDA approval in 2020 . However, acquired resistance due to secondary mutations in the kinase solvent front region (e.g., G810C/S/R) remains a challenge. This compound may contribute to overcoming such resistance.

b. Medicinal Chemistry: Researchers have explored the structure-based design of derivatives based on this compound. By modifying its chemical structure, they aim to enhance its potency and selectivity against RET kinase. These efforts could lead to improved therapeutic options for RET-driven cancers.

N-Cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

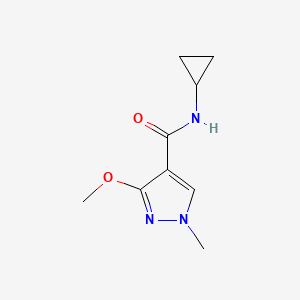

This compound, with its unique structure, has also attracted scientific interest:

a. Quinazolin-4(3H)-one Synthesis: N-Cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide can serve as a precursor for quinazolin-4(3H)-ones. An efficient transition-metal-free route has been developed for synthesizing these quinazolinone derivatives. The method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. Notably, this approach is transition metal and external oxidant-free, making it environmentally friendly and operationally straightforward .

properties

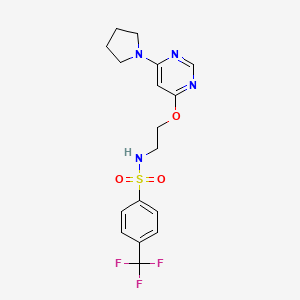

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-30-20-8-6-17(7-9-20)15-27-24(29)18-10-12-28(13-11-18)23-19(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,18H,10-13,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZLKIMEHOSSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)

![N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2756715.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B2756716.png)

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)

![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)